1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one
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Description
1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one is a useful research compound. Its molecular formula is C23H26FN3O4S2 and its molecular weight is 491.6. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Synthesis Techniques
Crystal Structure Studies : Compounds with similar structures, including piperazine derivatives, have been synthesized and analyzed using crystal X-ray diffraction. These studies provide insights into molecular conformations, crystal packing, and intermolecular hydrogen bonding, which are crucial for understanding the physicochemical properties and reactivity of such compounds (Kumara et al., 2017).
Synthesis and Characterization : Novel synthesis methods have been developed for piperazine derivatives, characterized by spectroscopic evidence and crystal XRD data. These synthetic approaches are vital for creating compounds with potential biological activities and can be applied in drug discovery and development (Sanjeevarayappa et al., 2015).
Biological Evaluation
Antimicrobial Activities : Some piperazine derivatives have been synthesized and evaluated for their in vitro antibacterial and anthelmintic activities. These studies aim to identify new compounds with potential therapeutic applications, focusing on their effectiveness against various bacterial strains and parasites (Patel et al., 2009).
Antioxidant Properties : The antioxidant capabilities of compounds containing piperazine moieties have been explored through in vitro screenings. These screenings help determine their potential as antioxidant agents, which could contribute to the development of treatments for oxidative stress-related diseases (Malík et al., 2017).
Properties
IUPAC Name |
1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-fluorophenyl)sulfonylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S2/c1-2-31-19-5-3-6-20-22(19)25-23(32-20)27-14-12-26(13-15-27)21(28)7-4-16-33(29,30)18-10-8-17(24)9-11-18/h3,5-6,8-11H,2,4,7,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRFRNPRMVRXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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